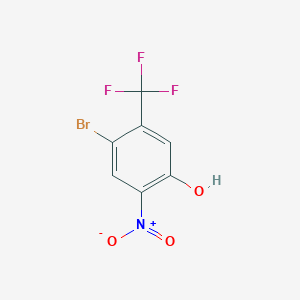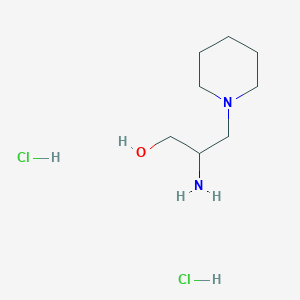
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride
説明
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a synthetic compound with a molecular weight of 231.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved documents. The compound has a molecular weight of 231.16 .科学的研究の応用
Chemical Synthesis and Derivatives
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a chemical compound used in the synthesis of various derivatives with potential pharmacological properties. For example, derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, including cloperastine, benproperine, and raloxifene, have been explored for their pharmacological effects (Vardanyan, 2018). Similarly, derivatives synthesized from cinchonine showed potential spermicidal activity, indicating the versatile use of this chemical in various medical formulations (Pandey et al., 2012).
Biochemical Research
The compound and its derivatives are also used in biochemical research, particularly in the study of enzyme inhibition. Certain derivatives have shown inhibitory effects on adenosine deaminase, a key enzyme in purine metabolism in living organisms. The inhibitory abilities were found to be structure-dependent, highlighting the significance of this compound in studying enzyme-related processes and potential therapeutic applications (Isakhanyan et al., 2011).
Pharmacological Characterization
This compound and its derivatives have been subjected to pharmacological characterization, revealing their affinity for various receptors. For example, a derivative was characterized as a κ-opioid receptor antagonist, showing high affinity for human, rat, and mouse receptors, and demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, certain derivatives showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation revealed that substitutions on the benzhydryl ring and sulfonamide ring influence the antibacterial activity, indicating the potential of this compound in developing new antimicrobial agents (Vinaya et al., 2009).
Plant Growth Regulation
The compound's derivatives have also been studied for their potential in agriculture, specifically as plant growth stimulators. The derivatives were tested for growth-stimulating activity on spring wheat grains, demonstrating their potential as domestic growth regulators (Kishibayev et al., 2019).
作用機序
The mechanism of action for 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is not specified in the retrieved documents. Piperidones, which are structurally similar, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .
特性
IUPAC Name |
2-amino-3-piperidin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBFJPYMVSZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



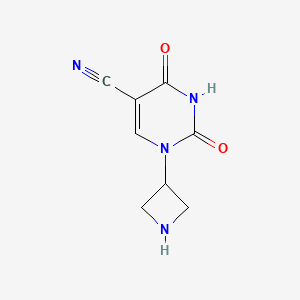
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)
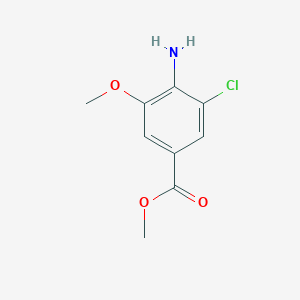
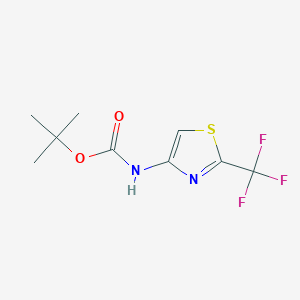
![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)
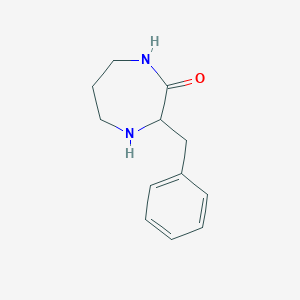

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)

